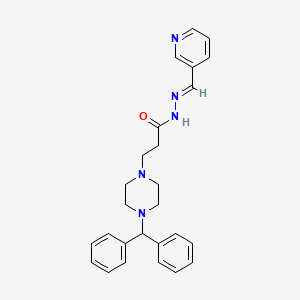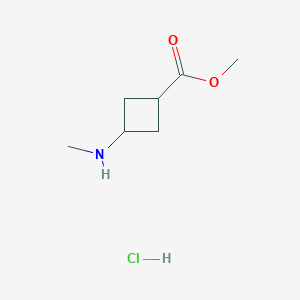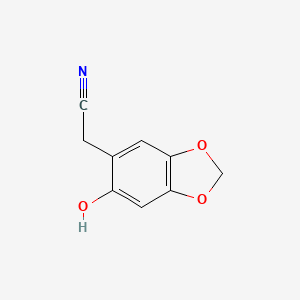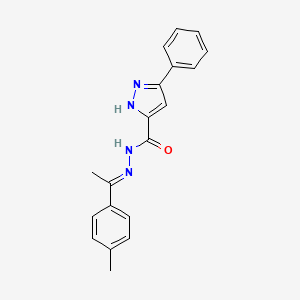
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide" often involves condensation reactions between different chemical entities. For instance, a related compound, "(E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide" (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy, highlighting the synthesis route's importance in creating such complex molecules (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic methods. The structural determination often employs single-crystal X-ray diffraction, which provides detailed insight into the molecule's conformation and stereochemistry. For example, N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide was crystallized in the monoclinic system, revealing the molecule's intricate structural details through X-ray determination (Ozochukwu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide" often explore the reactivity of functional groups present in the molecule. Studies on related molecules have shown various chemical transformations, including the synthesis of benzohydrazones derived from 4-pyridinecarboxaldehyde, indicating the versatility and reactivity of these compounds (Zhou et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting point, and stability, are crucial for understanding their potential applications. For instance, the ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of related compounds are analyzed to predict their behavior in biological systems, which is essential for their development as potential therapeutic agents (Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are vital for understanding the compound's utility. Studies on similar compounds, involving computational and docking studies, help in elucidating their potential as bioactive molecules (Ozochukwu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Configurational Dynamics and Spectroscopy A derivative from 2-pyridinecarboxaldehyde, similar to the queried compound, exhibits E/Z isomerization under ultraviolet radiation. This photoisomerization process was studied using 1H NMR, with the compound's structure determined by FT-IR, NMR techniques, and X-ray diffraction. Understanding the dynamic properties of such compounds is crucial for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).
Anticancer Potential Research into pyridine derivatives, closely related to the compound , has revealed their effectiveness against breast cancer cells. Synthesized compounds showed significant cytotoxicity against human breast cancer MCF-7 and MDA-MB-231 cell lines, suggesting their potential as anticancer agents (Mansour et al., 2021).
Antimicrobial Activity A pyridine derivative, structurally similar to the target compound, was synthesized and shown to possess antimicrobial properties. The compound's antimicrobial activity was assessed using disk well diffusion methods, indicating its potential in combating microbial infections (Elangovan et al., 2021).
Complexation Properties Studies on derivatives of pyridinecarbaldehyde, akin to the compound in focus, have revealed their ability to form complexes with metals like Cadmium(II). These complexes have potential applications in various fields, including catalysis and material science (Hakimi et al., 2013).
Coordinating Agents in Synthesis Compounds resulting from the condensation of pyridinecarboxaldehyde derivatives serve as potential coordinating agents in the synthesis of coordination compounds with various properties. This indicates a broad applicability in the field of coordination chemistry (Chiriac & Codreanu, 2022).
Application in Brain Disorders Schiff bases, closely related to the target compound, have shown potential applicability in treating neurodegenerative diseases like Alzheimer’s. These compounds exhibit drug-like properties and have been proposed as potential neuropsychiatric drugs (Avram et al., 2021).
Fluorescent Switching Properties Pyrene-substituted acylhydrazone derivatives, similar to the queried compound, exhibit reversible mechanofluorochromic behavior and acidofluorochromic response. Such properties make them suitable for applications in responsive materials and electronic devices (Jia & Wu, 2020).
Eigenschaften
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O/c32-25(29-28-21-22-8-7-14-27-20-22)13-15-30-16-18-31(19-17-30)26(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-12,14,20-21,26H,13,15-19H2,(H,29,32)/b28-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYAYBUPKUXMJ-SGWCAAJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CN=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C/C2=CN=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(pyridin-3-ylmethylene)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)



![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)



![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)
